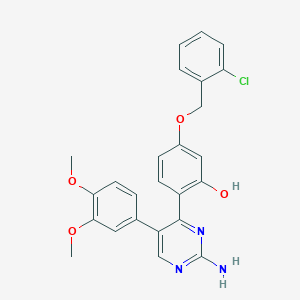

2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chlorobenzyl)oxy)phenol

Descripción

The compound 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chlorobenzyl)oxy)phenol (hereafter referred to as the "target compound") is a pyrimidine derivative characterized by a 2-amino-substituted pyrimidine core. Key structural features include:

- A 3,4-dimethoxyphenyl group at position 5 of the pyrimidine ring.

- A phenol group substituted with a 2-chlorobenzyloxy moiety at position 5.

Propiedades

IUPAC Name |

2-[2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClN3O4/c1-31-22-10-7-15(11-23(22)32-2)19-13-28-25(27)29-24(19)18-9-8-17(12-21(18)30)33-14-16-5-3-4-6-20(16)26/h3-13,30H,14H2,1-2H3,(H2,27,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTDIBHWBLCQRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4Cl)O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chlorobenzyl)oxy)phenol typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the amino and dimethoxyphenyl groups. The final step often involves the attachment of the chlorobenzyl group through etherification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenolic or amino groups.

Reduction: Reduction reactions could target the nitro groups if present in derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aromatic rings.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, pyrimidine derivatives are often explored for their potential as enzyme inhibitors or receptor modulators. This compound could be studied for its interactions with biological targets such as kinases or G-protein coupled receptors.

Medicine

In medicine, compounds like this are investigated for their therapeutic potential. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making them candidates for drug development.

Industry

Industrially, such compounds could be used in the development of new materials, dyes, or as intermediates in the synthesis of agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chlorobenzyl)oxy)phenol would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. This interaction could involve binding to the active site or allosteric sites, leading to inhibition or activation of the target protein.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The target compound’s structural and functional attributes are compared below with five analogs, highlighting substituent-driven differences in activity.

Table 1: Structural and Functional Comparison of Pyrimidine-Based Analogs

Notes:

Key Observations:

Substituent Impact on Antiviral Activity: The naphthalen-2-yl group in AP-NP enhances binding affinity to the hACE2-S interface compared to smaller aryl groups (e.g., 3-methoxyphenyl in AP-3-OMe-Ph) . The target compound’s 3,4-dimethoxyphenyl group may similarly optimize hydrophobic interactions but requires validation.

Role of 3,4-Dimethoxyphenyl in Antioxidant Activity :

- Curcumin analogs with 3,4-dimethoxyphenyl substituents exhibit potent antioxidant and ACE inhibitory activity, suggesting the target compound may share these properties if metabolically stable .

Chlorinated Substituents and Anti-inflammatory Effects :

- The 2-chlorobenzyloxy group in the target compound mirrors the 4-chlorophenyl substituent in ’s oxadiazole derivative, which showed anti-inflammatory activity comparable to indomethacin . Chlorine’s electron-withdrawing effects may enhance ligand-receptor interactions.

Tubulin Inhibition and Anticancer Potential: While the target compound lacks the indolyl substituent of Compound 97 (a tubulin inhibitor), its 3,4-dimethoxyphenyl group could interact with tubulin’s colchicine-binding site, albeit with lower potency .

Notes on Methodology and Limitations

Computational Predictions :

- Molecular docking studies (e.g., AutoDock Vina ) in suggest the target compound’s pyrimidine core could bind viral or host proteins, but experimental validation is critical .

Toxicity and ADME Profiles :

- GUSAR-based toxicity predictions for triazole derivatives () indicate that methoxy and chloro substituents may influence acute toxicity, warranting further study for the target compound .

Synthetic Feasibility: The synthesis of analogous pyrimidines (e.g., ) typically involves cyclohexanedione and substituted anilines in ethanol/piperidine, suggesting viable routes for scaling up the target compound .

Actividad Biológica

The compound 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chlorobenzyl)oxy)phenol is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological activity, particularly focusing on its cytotoxicity and therapeutic potential.

- Molecular Formula : CHClNO

- Molecular Weight : 487.93 g/mol

- CAS Number : 903191-00-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the pyrimidine core.

- Introduction of the amino and dimethoxyphenyl groups.

- Attachment of the chlorobenzyl group through etherification.

Advanced methods such as Suzuki–Miyaura coupling are often employed to enhance yield and purity during industrial production .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The structure allows for various interactions:

- The trifluoromethyl and chlorobenzyl groups may enhance binding affinity.

- The amino and phenol functionalities can participate in hydrogen bonding, modulating the activity of target proteins and influencing various biological pathways .

Cytotoxicity

Research has demonstrated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related pyrimidine derivatives have shown promising results in inhibiting cell proliferation in breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). The following table summarizes the cytotoxicity data for related compounds:

| Compound Name | Cell Line | IC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 13.42 | Inhibition of cell cycle progression |

| Compound B | MDA-MB-231 | 28.89 | Induction of apoptosis |

| Compound C | MCF-10A | 367 | Selective toxicity to cancer cells |

Note: IC values indicate the concentration required to inhibit cell growth by 50%.

Antitumor Activity

The compound's structural features suggest potential antitumor properties. For example, related compounds have shown selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index .

Case Studies

- Case Study 1: Anticancer Activity

- Case Study 2: Mechanistic Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.